2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid (CAS 1261631-77-9) is a pre-functionalized biaryl building block utilized in pharmaceutical and agrochemical discovery. Structurally, it combines an electrophilic 2-chloro-pyridine core, a versatile 3-carboxylic acid for amidation or esterification, and an electron-withdrawing 5-(4-(trifluoromethyl)phenyl) moiety [1]. This substitution pattern provides a rigid biaryl axis, while the trifluoromethyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs. For procurement teams and process chemists, sourcing this exact pre-coupled intermediate eliminates the need for multi-step in-house cross-coupling, directly accelerating the synthesis of targeted therapeutics and advanced crop protection agents [2].
Substituting this compound with its uncoupled precursor, 5-bromo-2-chloronicotinic acid, introduces regioselectivity challenges during in-house Suzuki-Miyaura coupling. Because both the 2-chloro and 5-bromo positions are susceptible to palladium-catalyzed oxidative addition, in-house coupling results in competitive 2-arylation, bis-arylation, or protodehalogenation, which depresses overall yields [1]. Furthermore, substituting with the non-fluorinated analog (2-chloro-5-phenylnicotinic acid) alters the downstream API's pharmacokinetic profile, as it lacks the steric bulk and metabolic blocking effect provided by the para-trifluoromethyl group [2]. Procuring the exact pre-functionalized compound bypasses these synthetic bottlenecks and ensures consistent downstream performance.
6-Aryl isomer engages carbonic anhydrase III, not nAChR; may alter biological readout in receptor studies.
Non-chlorinated analog has a predicted pKa shift of ~0.8–1.4 units higher, which can modify salt formation and solubility.
6-Aryl isomers are not viable intermediates in the patented diflufenican synthesis; pathway fidelity requires the 5-aryl scaffold.
When synthesizing 5-aryl-2-chloronicotinamide derivatives, starting with the pre-coupled 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid provides a structurally intact core for downstream steps. In contrast, performing an in-house Suzuki coupling on 5-bromo-2-chloronicotinic acid yields approximately 60-65% of the desired mono-arylated product due to competitive reactivity at the 2-chloro position [1]. Procuring the pre-assembled biaryl eliminates the need for palladium catalysts and complex chromatographic separations.
| Evidence Dimension | Isolated yield of desired biaryl intermediate |
| Target Compound Data | >98% purity (ready for direct amidation/SNAr) |
| Comparator Or Baseline | 5-Bromo-2-chloronicotinic acid (in-house coupling): ~60-65% yield |
| Quantified Difference | 30-35% higher effective yield, eliminating one catalytic step |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions vs. direct procurement |
Eliminating a low-yielding, regioselectivity-plagued cross-coupling step directly reduces API synthesis costs and shortens production timelines.
The presence of the para-trifluoromethyl group on the phenyl ring provides a structural advantage in drug design by blocking cytochrome P450-mediated oxidation. Compared to the des-fluoro comparator, 2-chloro-5-phenylnicotinic acid, the inclusion of the CF3 group increases the calculated logP by approximately 0.88 units and completely inhibits para-hydroxylation [1]. This structural feature extends the in vitro half-life of downstream derivatives in human liver microsome (HLM) assays by up to 3-fold [2].
| Evidence Dimension | Metabolic stability (HLM half-life) and lipophilicity (clogP) |
| Target Compound Data | Complete block of para-oxidation; +0.88 clogP |
| Comparator Or Baseline | 2-Chloro-5-phenylnicotinic acid (rapid para-hydroxylation) |
| Quantified Difference | Up to 3-fold extension in downstream API half-life |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the CF3-substituted building block is essential for developing lead compounds with viable pharmacokinetic profiles and high target affinity.
The 2-chloro position of this compound is reactive towards nucleophilic aromatic substitution (SNAr) with various amines. The electron-withdrawing effect of the 5-(4-(trifluoromethyl)phenyl) group (Hammett constant σp = 0.54) depletes electron density at the 2-position. Compared to electron-rich analogs like 2-chloro-5-(4-methoxyphenyl)nicotinic acid, the target compound undergoes SNAr reactions with primary amines 2.5 times faster under identical thermal conditions [1]. This allows for milder reaction conditions during complex API synthesis.
| Evidence Dimension | Relative SNAr reaction rate with primary amines |
| Target Compound Data | 2.5x relative rate acceleration |
| Comparator Or Baseline | 2-Chloro-5-(4-methoxyphenyl)nicotinic acid (1.0x baseline rate) |
| Quantified Difference | 150% increase in reaction rate |
| Conditions | Standard SNAr conditions (amine, DIPEA, polar aprotic solvent, 80°C) |
Faster SNAr kinetics enable milder processing conditions, improving overall yields and purity profiles for complex drug candidates.
Because the compound offers a rigid biaryl axis and a metabolically stable CF3 group, it serves as a direct starting material for synthesizing ATP-competitive kinase inhibitors. The carboxylic acid can be rapidly converted to an amide, while the 2-chloro group allows for the installation of hinge-binding amine motifs [1].
In the development of modern fungicides and herbicides, the high lipophilicity and environmental stability imparted by the 4-(trifluoromethyl)phenyl group are critical. Procuring this pre-assembled core allows agrochemical researchers to generate libraries of highly penetrant, stable active ingredients [2].
The bifunctional nature of the molecule makes it structurally suited for parallel synthesis. The enhanced SNAr reactivity demonstrated in Section 3 ensures that diverse amine libraries can be coupled efficiently under standardized, mild conditions without extensive optimization [3].